molecular formula C₁₇H₂₀F₃N₇O₂ B560068 Bimiralisib CAS No. 1225037-39-7

Bimiralisib

货号 B560068
CAS 编号: 1225037-39-7
分子量: 411.39
InChI 键: ADGGYDAFIHSYFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bimiralisib, also known as PQR309, is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .


Molecular Structure Analysis

The molecular formula of Bimiralisib is C17H20F3N7O2 . The molecular weight is 411.4 g/mol . The IUPAC name is 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine .

科学研究应用

  1. 复发、难治性淋巴瘤的治疗:Collins等人(2021年)的研究评估了bimiralisib在复发/难治性淋巴瘤患者中的疗效。该研究发现在各种组织学亚型的淋巴瘤中,对于经过重度治疗的患者,该药物显示出了适度的疗效但明显的毒性(Collins et al., 2021)

  2. 具有NOTCH1突变的头颈癌中的活性:Janku等人(2019年)的研究显示,bimiralisib在头颈鳞状细胞癌中表现出耐受性和活性信号,特别是在具有NOTCH1功能丧失突变的患者中(Janku et al., 2019)

  3. 在皮肤T细胞淋巴瘤中的局部应用:Wind等人(2022年)的研究专注于在具有真菌病性肤T细胞淋巴瘤亚型的患者中使用局部bimiralisib。虽然该药物显示出有意义的皮肤水平并且耐受性良好,但并未表现出临床疗效(Wind et al., 2022)

  4. 子宫内膜癌的治疗:Hsin等人(2021年)研究了bimiralisib对子宫内膜癌细胞的抗癌作用。该研究揭示了bimiralisib可以通过破坏PI3K/Akt/mTOR/c-Myc/mtp53通路中的正反馈环路来诱导细胞周期停滞(Hsin et al., 2021)

  5. 急性髓系白血病(AML)中的联合治疗:Seipel等人(2022年)研究了bimiralisib和venetoclax联合治疗AML。该研究表明,这种联合疗法可能有效,特别是对于具有IDH2和FLT3突变的患者(Seipel et al., 2022)

未来方向

Bimiralisib is currently under investigation in clinical trials for its potential use in treating various types of cancer . The outcomes of these trials will determine the future directions for this drug.

属性

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimiralisib

CAS RN

1225037-39-7
Record name Bimiralisib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimiralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIMIRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the general procedure A, 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine was coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine with reaction time of 15 h. Chromatography (dichlormethane/methanol 97:3) gave the title compound as an colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichlormethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
221
Citations
FM Johnson, F Janku, MA Gouda, HT Tran… - The …, 2022 - academic.oup.com
… In a phase I study of single-agent bimiralisib, one patient with … I PI3K/mTOR antagonist bimiralisib would result in cancer … and immunotherapy resistant, bimiralisib had an objective …
Number of citations: 4 academic.oup.com
K Seipel, Y Brügger, H Mandhair, U Bacher… - International journal of …, 2022 - mdpi.com
… bimiralisib, with differing response markers for each combination. For the venetoclax and bimiralisib … The combination of PI3K/mTOR dual pathway inhibition with bimiralisib and BCL2 …
Number of citations: 3 www.mdpi.com
SS Wind, MAA Jansen, M Rijsbergen, MJ van Esdonk… - Cancers, 2022 - mdpi.com
… clinical activity of oral bimiralisib. However, all … of bimiralisib was developed. The objective of this study was to explore the safety, efficacy and pharmacokinetics (PK) of topical bimiralisib …
Number of citations: 2 www.mdpi.com
F Janku, FM Johnson, M Opyrchal, A Dowlati… - Molecular Cancer …, 2019 - AACR
… associated with efficacy of bimiralisib and other PI3K inhibitors. … (CTCAE v4) of bimiralisib administered either as a continuous (80 … with increasing doses of bimiralisib only up to 140mg. …
Number of citations: 9 aacrjournals.org
GP Collins, TA Eyre, D Schmitz-Rohmer… - …, 2021 - journals.lww.com
… Once the bimiralisib dose had been reduced, re-escalation was not permitted. If the administration of bimiralisib was interrupted for reasons other than an AE, then bimiralisib was to be …
Number of citations: 5 journals.lww.com
FM Johnson, F Janku, JJ Lee, D Schmitz, H Streefkerk… - 2020 - ascopubs.org
… the dual PI3K/mTOR inhibitor bimiralisib (PQR309). Methods: … to bimiralisib. Pts who have already received standard platinum chemotherapy and immunotherapy will receive bimiralisib …
Number of citations: 6 ascopubs.org
SS Wind, MAA Jansen, M Rijsbergen, MJ van Esdonk… - Cancers, 2023 - mdpi.com
… ’ administration of bimiralisib was removed … bimiralisib’ and ‘This is a major improvement compared to the severe adverse events that were seen with oral administration of bimiralisib [11,…
Number of citations: 8 www.mdpi.com
C Tarantelli, F Bertoni - Drugs of the Future, 2023 - access.portico.org
… of bimiralisib on … bimiralisib in the phase I study (38). Wider proteomics experiments, performed in lymphoma cell lines exposed to bimiralisib or DMSO for 2 h, showed that bimiralisib …
Number of citations: 2 access.portico.org
D Schmitz-Rohmer, HJ Streefkerk, M Rolli… - Journal of the American …, 2020 - jaad.org
… A topical formulation of bimiralisib has now been developed … topical bimiralisib in a quantitative manner, including bimiralisib … multiple applications of topical bimiralisib and subjected to …
Number of citations: 0 www.jaad.org
M Augustin, D Jullien, A Martin, C Peralta - Journal of the American …, 2020 - jaad.org
… A topical formulation of bimiralisib has now been developed … topical bimiralisib in a quantitative manner, including bimiralisib … multiple applications of topical bimiralisib and subjected to …
Number of citations: 0 www.jaad.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。